(5Z)-2-IMINO-5-({3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
Overview
Description
2-imino-5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1,3-thiazolidin-4-one , often referred to as a thiazolidine derivative , belongs to a class of heterocyclic compounds. Thiazolidines are intriguing five-membered rings containing sulfur at the first position and nitrogen at the third position. The presence of sulfur enhances their pharmacological properties, making them valuable in drug design and synthesis .
Synthesis Analysis
Several synthetic approaches have been employed to create thiazolidine derivatives. These include multicomponent reactions, click reactions, nano-catalysis, and green chemistry. Researchers have focused on improving selectivity, purity, product yield, and pharmacokinetic activity. The synthesis of thiazolidine derivatives involves strategic modifications at positions 2, 4, and 5, leading to diverse compounds with potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of 2-imino-5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1,3-thiazolidin-4-one consists of a thiazolidine ring (a five-membered heterocycle) fused with a benzylidene moiety. The presence of the methoxy group, nitro group, and trifluoromethyl substituents significantly influences its properties and biological activity. Detailed spectroscopic and crystallographic studies are essential to understand its three-dimensional arrangement and intermolecular interactions .
Chemical Reactions Analysis
Thiazolidine derivatives can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Exploring their reactivity with different functional groups is crucial for designing novel derivatives with improved efficacy. Mechanistic studies elucidating reaction pathways and intermediates are valuable for predicting synthetic outcomes .
Physical and Chemical Properties Analysis
- Chemical Properties : Consider its reactivity, acidity/basicity, and potential functional group transformations. Analyzing its behavior in various solvents and pH ranges is essential .
Safety and Hazards
Thiazolidine derivatives should undergo thorough safety assessments. Toxicity studies, including acute and chronic toxicity, mutagenicity, and carcinogenicity, are crucial. Additionally, consider potential drug–drug interactions and adverse effects. Safety profiles guide clinical development and regulatory approvals .
Properties
IUPAC Name |
(5Z)-2-amino-5-[[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O5S/c1-28-14-6-9(7-15-16(25)23-17(22)30-15)2-4-13(14)29-12-5-3-10(18(19,20)21)8-11(12)24(26)27/h2-8H,1H3,(H2,22,23,25)/b15-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUJZALKSVSROU-CHHVJCJISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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